molecular formula C15H25NO B5856387 (1-ethylpropyl)(4-methoxy-2,5-dimethylbenzyl)amine

(1-ethylpropyl)(4-methoxy-2,5-dimethylbenzyl)amine

Cat. No. B5856387
M. Wt: 235.36 g/mol
InChI Key: POWFDFYIMGJRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethylpropyl)(4-methoxy-2,5-dimethylbenzyl)amine, also known as EMD-386088, is a compound that has been synthesized for its potential use as a therapeutic agent. This compound has been found to have interesting pharmacological properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (1-ethylpropyl)(4-methoxy-2,5-dimethylbenzyl)amine is not fully understood, but it is thought to involve modulation of the alpha-2 adrenergic and 5-HT2B receptors. This compound has been found to have a high affinity for these receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure and heart rate in animal models, which suggests that it may have potential as an antihypertensive agent. This compound has also been found to have anxiolytic and antidepressant effects in animal models, which suggests that it may have potential as a treatment for mood disorders.

Advantages and Limitations for Lab Experiments

(1-ethylpropyl)(4-methoxy-2,5-dimethylbenzyl)amine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been found to have high affinity for the alpha-2 adrenergic and 5-HT2B receptors, which makes it a useful tool for studying these receptors. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (1-ethylpropyl)(4-methoxy-2,5-dimethylbenzyl)amine. One area of interest is the development of this compound as a therapeutic agent for hypertension and mood disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, this compound may have potential as a tool for studying the alpha-2 adrenergic and 5-HT2B receptors, which could lead to a better understanding of these important receptors and their role in health and disease.

Synthesis Methods

(1-ethylpropyl)(4-methoxy-2,5-dimethylbenzyl)amine can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with sodium hydride to form the corresponding benzyl anion. The second step involves the reaction of this benzyl anion with 1-ethylpropylamine to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

(1-ethylpropyl)(4-methoxy-2,5-dimethylbenzyl)amine has been studied for its potential use in treating various medical conditions. It has been found to have activity at the alpha-2 adrenergic receptor, which is involved in the regulation of blood pressure, heart rate, and other physiological processes. This compound has also been found to have activity at the 5-HT2B receptor, which is involved in the regulation of mood and anxiety.

properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]pentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-6-14(7-2)16-10-13-8-12(4)15(17-5)9-11(13)3/h8-9,14,16H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWFDFYIMGJRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=C(C=C(C(=C1)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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